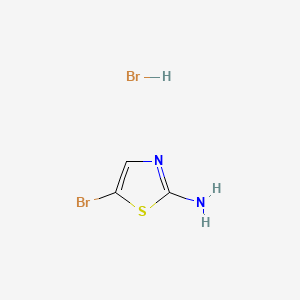

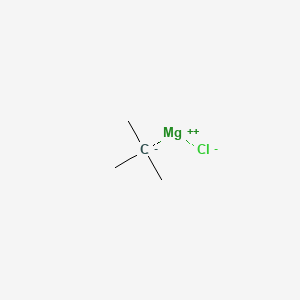

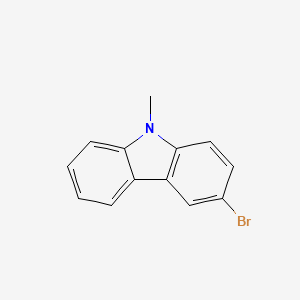

![molecular formula C9H7BrF3NO3S B1273064 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 194229-21-5](/img/structure/B1273064.png)

3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

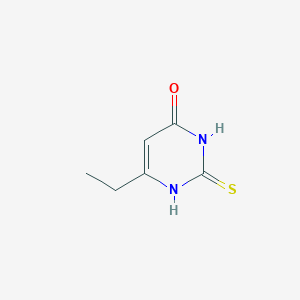

The compound of interest, 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, is a complex molecule that appears to incorporate a bromothiophene moiety and a trifluoroacetyl group attached to an amino propanoic acid backbone. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the synthesis, molecular structure, reactivity, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid involves esterification, condensation, and a Friedel-Crafts reaction, followed by catalytic hydrogenation and hydrolysis, achieving an overall yield of 60% . Similarly, the synthesis of 3-(triphenylgermyl)propanoic acid from germanium tetrachloride includes several reaction steps, indicating the potential complexity involved in synthesizing such compounds . The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally similar to the compound of interest, is achieved by reducing hydroxyimino derivatives with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as ^1H NMR and ESI-MS . The presence of heteroaryl groups, such as thiophene, can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of related compounds shows some unique behaviors. For example, the aromatic Ge-C bonds in 3-(triphenylgermyl)propanoic acid can be selectively cleaved by bromine . The synthesis of 3-bromothiophene from thiophene involves bromination and subsequent reduction, which could be relevant for the bromothiophene part of the target compound . Additionally, the sodium salts of bromothiophen carboxylic acids can react with carbanions to give condensation products, indicating potential pathways for creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. For instance, the β-carboxylic functional group in 3-(triphenylgermyl)propanoic acid exhibits unusual properties . The presence of bromine and thiophene in the molecule can affect its boiling point, solubility, and stability. The trifluoroacetyl group is likely to increase the acidity of the amino group due to its electron-withdrawing effect, which could affect the compound's solubility and reactivity.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

Compounds related to 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid have demonstrated significant antibacterial and antifungal properties. For example, derivatives of a related compound, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, showed good activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).

Fluorescence Derivatisation

The compound has potential in fluorescence derivatisation, particularly in the modification of amino acids for improved fluorescence. A related chemical, 3-(Naphthalen-1-ylamino)propanoic acid, was used to derivatize amino acids, resulting in derivatives with strong fluorescence, beneficial for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Anticancer Activity

Some compounds structurally similar to 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid have been found to possess anticancer properties. A study on S-glycosyl and S-alkyl derivatives of a related triazinone compound noted significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).

Non-Linear Optical Properties

Derivatives of this compound have been explored for their non-linear optical properties. A study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized through Suzuki cross-coupling reactions revealed insights into their molecular electrostatic potential and other reactivity descriptors (Rizwan et al., 2021).

Spectral, Antimicrobial, and Anticancer Activity

A Schiff base related to 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid exhibited spectral characteristics and exhibited effective cytotoxic activity for specific cell lines (M et al., 2022).

Corrosion Inhibition

Compounds with a similar structure have been investigated for their corrosion inhibition properties. A study on chiral Schiff bases showed significant inhibitory action on the corrosion of carbon steel in acidic environments (Vikneshvaran & Velmathi, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO3S/c10-6-2-1-5(18-6)4(3-7(15)16)14-8(17)9(11,12)13/h1-2,4H,3H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBOCMNQLRLDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381377 |

Source

|

| Record name | 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194229-21-5 |

Source

|

| Record name | 3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

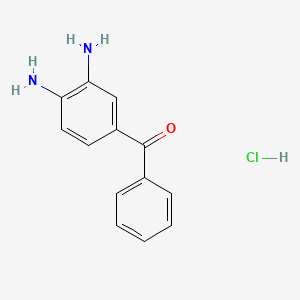

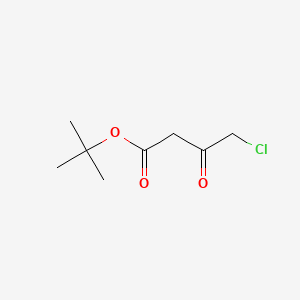

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)